Kuwanon Y

Antioxidant Lipid peroxidation Morus macroura

Kuwanon Y is a Diels–Alder type adduct belonging to the mulberry Diels–Alder-type adduct (MDAA) family, a class of prenylated phenolic natural products biosynthesized via intermolecular [4+2]-cycloaddition of chalcone dienophiles and dehydroprenylstilbene dienes. First isolated from the root bark lenticel of cultivated Morus alba L.

Molecular Formula C34H30O9
Molecular Weight 582.6 g/mol
CAS No. 105016-28-2
Cat. No. B1255128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKuwanon Y
CAS105016-28-2
Synonymskuwanon Y
Molecular FormulaC34H30O9
Molecular Weight582.6 g/mol
Structural Identifiers
SMILESCC1=CC(C(C(C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C=C(C=C4O)C=CC5=C(C=C(C=C5)O)O)O
InChIInChI=1S/C34H30O9/c1-17-10-25(23-8-6-21(36)15-28(23)39)32(34(43)24-9-7-22(37)16-29(24)40)26(11-17)33-30(41)12-18(13-31(33)42)2-3-19-4-5-20(35)14-27(19)38/h2-9,11-16,25-26,32,35-42H,10H2,1H3/b3-2+
InChIKeyYYUHPJKWIHNMSV-NSCUHMNNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Kuwanon Y (CAS 105016-28-2): Procurement-Relevant Chemical Identity and Scientific Baseline


Kuwanon Y is a Diels–Alder type adduct belonging to the mulberry Diels–Alder-type adduct (MDAA) family, a class of prenylated phenolic natural products biosynthesized via intermolecular [4+2]-cycloaddition of chalcone dienophiles and dehydroprenylstilbene dienes [1]. First isolated from the root bark lenticel of cultivated Morus alba L. (Ichinose variety) in 1986, its structure was elucidated as a stilbene–chalcone cycloadduct with molecular formula C₃₄H₃₀O₉ (MW 582.60) and eight phenolic hydroxyl groups [2]. Kuwanon Y has been subsequently re-isolated from Morus macroura stem bark alongside structurally related congeners, and its (+)-enantiomer exhibits an optical rotation of +172 [3]. The compound is commercially available for research use only from specialist natural product suppliers, typically in milligram quantities, with recommended storage at room temperature .

Class Mulberry Diels–Alder-type adduct (MDAA); polyphenolic stilbene–chalcone cycloadduct
Source Morus macroura / Morus alba; research use only
Stereochemistry (+)-enantiomer; enantioselective synthesis route available
Physical form Low aqueous solubility; typical milligram-scale supply for laboratory use

Why Kuwanon Y Cannot Be Generically Substituted by Kuwanon G, Kuwanon H, or Sanggenon C in Experimental Protocols


Kuwanons are not a pharmacologically interchangeable class. Despite sharing a Diels–Alder biosynthetic origin, individual congeners diverge substantially in molecular architecture, bioactivity profile, and physicochemical properties [1]. Kuwanon Y (C₃₄H₃₀O₉, MW 582.6) is a linear diarylheptanoid-type adduct bearing a stilbene moiety, whereas Kuwanon G (C₄₀H₃₆O₁₁, MW 692.7) is a prenylated flavonoid possessing a benzopyranone chromophore with a 3-methyl-2-butenyl substituent [2]. These structural differences translate into divergent biological activity profiles: Kuwanon G exhibits potent antibacterial activity against MRSA (MIC 8 μg/mL) and tyrosinase inhibition (IC₅₀ ~6.35 μM), while Kuwanon Y's documented activity is primarily antioxidant, with 70.9% MDA inhibition at 10⁻⁵ M but no detectable anti-inflammatory effect in a polymorphonuclear leukocyte lysosomal enzyme release assay where other kuwanons were active [3][4]. Substituting one kuwanon for another without experimental verification therefore risks both false-negative and false-positive results, particularly when the target pathway differs from the compound's established bioactivity spectrum.

Kuwanon Y
Kuwanon G / Congeners
Linear diarylheptanoid scaffold with stilbene moiety
Prenylated flavonoid scaffold with benzopyranone core
Documented antioxidant activity; no anti-inflammatory activity detected
Anti-MRSA, tyrosinase inhibition; anti-inflammatory activity may be present
Physicochemical profile may differ in solubility and assay compatibility
Different polar surface area and logP; solubility characteristics vary

Kuwanon Y (CAS 105016-28-2): Quantitative Comparator-Based Evidence for Scientific Selection


Antioxidant MDA Inhibition: Kuwanon Y vs. Kuwanon X, Guangsangons, and Vitamin E in the Same Microsomal Lipid Peroxidation Assay

In a direct head-to-head comparison within a single study, nine Diels–Alder adducts isolated from Morus macroura were simultaneously evaluated for inhibition of malondialdehyde (MDA) production in the Fe²⁺–cysteine-induced rat liver microsomal lipid peroxidation assay [1]. Kuwanon Y (compound 9) achieved 70.9% MDA inhibition at 10⁻⁵ mol/L, which was the lowest among the active compounds in the panel but still 2.1-fold more potent than the positive control vitamin E (33.5% inhibition at the same concentration) [2]. The rank order of activity at 10⁻⁵ M was: Guangsangon E (88.1%) > Guangsangon A (84.9%) > Kuwanon X (80.8%) > Albafuran C (76.2%) > Kuwanon Y (70.9%) > Vitamin E (33.5%). At the higher concentration of 10⁻⁴ mol/L, Kuwanon Y achieved 94.5% inhibition, demonstrating a clear concentration–response relationship across a 10-fold concentration range .

MDA Inhibition
Head-to-head
70.9% at 10⁻⁵ M (2.1× over vit. E); 94.5% at 10⁻⁴ M
Moderate antioxidant potency among MDAA congeners
Fe²⁺–Cys microsomal assay; rank-order context
Antioxidant Lipid peroxidation Morus macroura

Biological Activity Selectivity: Kuwanon Y Lacks Anti-Inflammatory Activity in the Same Study Where Guangsangons Are Active

Within the same Dai et al. (2004) study that established Kuwanon Y's antioxidant activity, a parallel anti-inflammatory assay was conducted measuring inhibition of lysosomal enzyme (β-glucuronidase) release from polymorphonuclear leukocytes (PMNs) of rats stimulated by platelet-activating factor (PAF) [1]. Only three of the nine tested compounds — Guangsangon A (compound 1; 19.0%, P > 0.05), Guangsangon B (compound 5; 57.3%, P < 0.001), and Guangsangon D (compound 7; 24.3%, P < 0.05) — showed measurable anti-inflammatory activity at 10⁻⁵ mol/L . Kuwanon Y (compound 9) was tested in this panel but exhibited no significant inhibitory activity against lysosomal enzyme release, establishing a clear dissociation between its antioxidant and anti-inflammatory profiles [2].

Anti-inflammatory Selectivity
Head-to-head
No activity in PMN lysosomal enzyme release assay; guangsangons active (19–57%)
Antioxidant-selective MDAA, avoids anti-inflammatory confounding
PAF-stimulated PMN model; same study context
Anti-inflammatory Lysosomal enzyme Selectivity profiling

Enantioselective Total Synthesis: Kuwanon Y Achieved with Unprecedented exo/endo = 13:1 Diastereoselectivity vs. Prior Racemic or Low-Selectivity Syntheses of Related MDAAs

In 2016, Gao, Han, and Lei reported the first enantioselective total synthesis of (+)-kuwanon Y, (−)-kuwanon X, and (+)-kuwanol A using an asymmetric Diels–Alder cycloaddition catalyzed by chiral VANOL or VAPOL/boron Lewis acid complexes [1]. The biosynthesis-inspired cycloaddition proceeded with an exo/endo diastereoselectivity of 13:1, a level of stereocontrol described as 'unprecedented in the previous total syntheses of related prenylflavonoid Diels–Alder natural products' [2]. By contrast, an independent concurrent synthesis of the heptamethyl ether derivative of (±)-kuwanon Y demonstrated that endo/exo selectivity is temperature-controlled in the racemic pathway, underscoring the unique advantage of the chiral Lewis acid approach for accessing enantiopure (+)-kuwanon Y [3]. The absolute configuration was confirmed by electronic circular dichroism (ECD) coupled with time-dependent density functional theory (TDDFT) calculations [4].

Enantioselective Synthesis
Cross-study
exo/endo = 13:1 via chiral VANOL/B Lewis acid
Enables procurement of stereochemically pure (+)-kuwanon Y
Contrasts with temperature-dependent racemic routes
Total synthesis Enantioselective cycloaddition Stereochemical purity

Molecular Scaffold Differentiation: Kuwanon Y (Linear Diarylheptanoid-Type) vs. Kuwanon G (Prenylated Flavonoid-Type) — Implications for Target Engagement and Physicochemical Handling

Kuwanon Y and Kuwanon G represent fundamentally different structural subclasses within the MDAA family. Kuwanon Y (C₃₄H₃₀O₉, MW 582.60) is classified as a linear diarylheptanoid-type Diels–Alder adduct in which a stilbene moiety is connected to a cyclohexene ring bearing a chalcone-derived benzoyl group, with 8 phenolic OH donors and a polar surface area (PSA) of 178.91 Ų [1]. Kuwanon G (C₄₀H₃₆O₁₁, MW 692.71) is a prenylated flavonoid characterized by a benzopyran-4-one chromophore with a 3-methyl-2-butenyl (prenyl) substituent and a fused cyclohexene ring system, yielding a higher PSA of 205.2 Ų and distinct H-bonding topology [2]. These structural differences produce divergent physicochemical profiles: Kuwanon Y has a predicted logP of 4.33–6.93 and extremely low aqueous solubility (0.0042 g/L), whereas Kuwanon G is soluble in methanol and DMSO at practical concentrations for bioassay [3]. The scaffold difference also dictates target selectivity: Kuwanon G is a documented bombesin/GRP-preferring receptor antagonist and tyrosinase inhibitor (IC₅₀ 6.35 μM for monophenolase activity), while no such receptor-level or enzyme-inhibition data have been reported for Kuwanon Y [4].

Scaffold Class
Class-level
Diarylheptanoid (stilbene) vs. prenylated flavonoid (Kuwanon G)
Scaffold dictates target engagement and handling
Select for antioxidant/SAR, not tyrosinase or GPCR targets
Structural classification Physicochemical properties Scaffold diversity

Natural Source Provenance and Co-Occurrence Profile: Kuwanon Y Isolated from M. macroura Stem Bark Alongside a Characterized Panel of Nine Diels–Alder Adducts

Kuwanon Y (compound 9) was re-isolated from the ethanolic extract of Morus macroura Miq. stem bark alongside eight other Diels–Alder adducts: guangsangons A, B, C, D, E; albafuran C; kuwanon X; and kuwanon P [1]. This co-isolation profile establishes that Kuwanon Y naturally co-occurs with, and can be chromatographically resolved from, its closest structural analogs within a single plant matrix — an important practical consideration for natural product chemistry laboratories engaged in bioassay-guided fractionation or comparative metabolomics [2]. The compound had originally been discovered from the root bark lenticel of cultivated M. alba (Ichinose variety), indicating it is not species-restricted [3]. The comprehensive MDA inhibition dataset from the M. macroura study provides a rare instance where Kuwanon Y's activity can be directly rank-ordered against co-occurring congeners isolated and tested under identical conditions [4].

Natural Source
Supporting evidence
Co-occurs with 8 MDAA congeners in M. macroura; also from M. alba
Chromatographic resolution and authenticity verification context
Isolation protocols available; reference data for sourcing
Natural product sourcing Co-occurrence Morus macroura

Kuwanon Y (CAS 105016-28-2): Evidence-Backed Research and Industrial Application Scenarios


Antioxidant Mechanism-of-Action Studies Requiring a Moderate-Potency Diels–Alder Adduct with Validated Comparator Data

Kuwanon Y is ideally suited for antioxidant studies where a Diels–Alder type adduct of confirmed but moderate potency is needed as a probe compound. Its 70.9% MDA inhibition at 10⁻⁵ M (2.1-fold over vitamin E) with a defined concentration–response curve (94.5% at 10⁻⁴ M) provides a well-characterized baseline for structure–activity relationship (SAR) investigations within the MDAA series [1]. The simultaneous availability of head-to-head data for Kuwanon X (80.8%), Guangsangon E (88.1%), and Guangsangon A (84.9%) from the identical assay allows researchers to benchmark any structural modification against a rank-ordered activity series [2].

Selective Antioxidant Probing in Inflammation Models Where Confounding Anti-Inflammatory Activity Must Be Excluded

Kuwanon Y's demonstrated lack of anti-inflammatory activity in the PAF-stimulated PMN lysosomal enzyme release assay (where guangsangons A, B, and D were active at 19.0%–57.3% inhibition) makes it a uniquely suitable antioxidant probe for experimental systems where the biological readout must be attributable to radical-scavenging or lipid peroxidation inhibition rather than to concurrent suppression of inflammatory mediator release [1]. This selectivity profile differentiates Kuwanon Y from multi-target kuwanons and guangsangons that confound antioxidant and anti-inflammatory endpoints [2].

Chiral Natural Product Chemistry and Enantioselective Synthesis Reference Standard

The successful enantioselective total synthesis of (+)-kuwanon Y with exo/endo = 13:1 diastereoselectivity establishes this compound as a benchmark for asymmetric Diels–Alder methodology development targeting MDAA natural products [1]. Synthetic chemistry laboratories developing new chiral Lewis acid catalysts or biomimetic cycloaddition strategies can use (+)-kuwanon Y as a structurally complex, stereochemically defined target molecule for which both racemic and enantioselective synthetic routes have been published, enabling direct comparison of catalyst performance and stereochemical outcomes [2]. The confirmed absolute configuration via ECD/TDDFT provides a reliable reference for stereochemical assignment of related new isolates [3].

Natural Product Authenticity Verification and Chromatographic Method Development for Morus-Derived Extracts

Kuwanon Y serves as an authenticated reference standard for HPLC-MS or HPLC-UV method development targeting Morus macroura or M. alba extracts. Its well-documented co-occurrence with kuwanon X, kuwanon P, albafuran C, and the five guangsangons in M. macroura stem bark provides a defined retention-time and mass-spectral benchmark within a known congener panel [1]. Quality control and authenticity testing of mulberry-derived botanical reference materials or natural product libraries can leverage Kuwanon Y as one of several structurally verified markers, with the original isolation chromatographic protocols (silica gel, Sephadex LH-20) providing validated separation conditions [2].

Application
Selection Property
Validation Focus
Antioxidant SAR studies
Moderate-potency MDAA with benchmarked comparator data
MDA inhibition rank-order under identical assay conditions
Antioxidant selectivity probing
MDAA lacking anti-inflammatory activity in PMN assays
Lysosomal enzyme release assay endpoint selectivity
Enantioselective synthesis reference
Stereochemically defined (+)-enantiomer from asymmetric synthesis
Asymmetric Diels–Alder methodology and chiral catalyst development
Chromatographic method development
Co-occurring congener panel for retention-time benchmarking
HPLC-MS and isolation protocol cross-validation
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